3-Ethynyl-4-methoxypyridine
Overview
Description
3-Ethynyl-4-methoxypyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a methoxy group at the fourth position and an ethynyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-4-methoxypyridine can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 4-methoxy-3-iodopyridine is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically takes place in a solvent such as tetrahydrofuran or dimethylformamide, with triethylamine or another base to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-ethynyl-pyridine-2-carboxaldehyde.
Reduction: Formation of 4-methoxy-3-ethynyl-piperidine.
Substitution: Formation of 4-amino-3-ethynyl-pyridine or 4-thio-3-ethynyl-pyridine, depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-4-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Ethynyl-4-methoxypyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethynylpyridine: Lacks the methoxy group, making it less polar and potentially less reactive in certain chemical reactions.
4-Methoxypyridine: Lacks the ethynyl group, which reduces its ability to participate in π-π interactions and limits its applications in certain fields.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole ring, which significantly alters their chemical and biological properties compared to 3-Ethynyl-4-methoxypyridine.
Uniqueness
This compound is unique due to the presence of both methoxy and ethynyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-ethynyl-4-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-6-9-5-4-8(7)10-2/h1,4-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMNIPFBYTXZDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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